Cas no 1595978-03-2 (ethyl 3-bromo-4-(2-methylpropoxy)cyclopentane-1-carboxylate)

ethyl 3-bromo-4-(2-methylpropoxy)cyclopentane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 3-bromo-4-(2-methylpropoxy)cyclopentane-1-carboxylate
- 1595978-03-2
- EN300-1134265
-
- Inchi: 1S/C12H21BrO3/c1-4-15-12(14)9-5-10(13)11(6-9)16-7-8(2)3/h8-11H,4-7H2,1-3H3
- InChI Key: AERFSHSKHXDFLW-UHFFFAOYSA-N
- SMILES: BrC1CC(C(=O)OCC)CC1OCC(C)C
Computed Properties
- Exact Mass: 292.06741g/mol
- Monoisotopic Mass: 292.06741g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 35.5Ų
ethyl 3-bromo-4-(2-methylpropoxy)cyclopentane-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1134265-1.0g |
ethyl 3-bromo-4-(2-methylpropoxy)cyclopentane-1-carboxylate |
1595978-03-2 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1134265-0.05g |
ethyl 3-bromo-4-(2-methylpropoxy)cyclopentane-1-carboxylate |
1595978-03-2 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
Enamine | EN300-1134265-0.1g |
ethyl 3-bromo-4-(2-methylpropoxy)cyclopentane-1-carboxylate |
1595978-03-2 | 95% | 0.1g |
$804.0 | 2023-10-26 | |
Enamine | EN300-1134265-10g |
ethyl 3-bromo-4-(2-methylpropoxy)cyclopentane-1-carboxylate |
1595978-03-2 | 95% | 10g |
$3929.0 | 2023-10-26 | |
Enamine | EN300-1134265-0.5g |
ethyl 3-bromo-4-(2-methylpropoxy)cyclopentane-1-carboxylate |
1595978-03-2 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
Enamine | EN300-1134265-1g |
ethyl 3-bromo-4-(2-methylpropoxy)cyclopentane-1-carboxylate |
1595978-03-2 | 95% | 1g |
$914.0 | 2023-10-26 | |
Enamine | EN300-1134265-2.5g |
ethyl 3-bromo-4-(2-methylpropoxy)cyclopentane-1-carboxylate |
1595978-03-2 | 95% | 2.5g |
$1791.0 | 2023-10-26 | |
Enamine | EN300-1134265-0.25g |
ethyl 3-bromo-4-(2-methylpropoxy)cyclopentane-1-carboxylate |
1595978-03-2 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
Enamine | EN300-1134265-5g |
ethyl 3-bromo-4-(2-methylpropoxy)cyclopentane-1-carboxylate |
1595978-03-2 | 95% | 5g |
$2650.0 | 2023-10-26 |
ethyl 3-bromo-4-(2-methylpropoxy)cyclopentane-1-carboxylate Related Literature
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Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
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Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
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Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
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Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
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W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
Additional information on ethyl 3-bromo-4-(2-methylpropoxy)cyclopentane-1-carboxylate
Professional Introduction to Ethyl 3-bromo-4-(2-methylpropoxy)cyclopentane-1-carboxylate (CAS No. 1595978-03-2)
Ethyl 3-bromo-4-(2-methylpropoxy)cyclopentane-1-carboxylate (CAS No. 1595978-03-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its cyclopentane core substituted with a bromo and an isobutoxy group, presents a unique structural framework that makes it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular structure of ethyl 3-bromo-4-(2-methylpropoxy)cyclopentane-1-carboxylate consists of a cyclopentane ring that is functionalized at the 3-position with a bromine atom and at the 4-position with an isobutoxy group. The presence of these substituents not only enhances the compound's reactivity but also opens up diverse possibilities for further chemical modifications. The ester group at the 1-position of the cyclopentane ring further contributes to its versatility as a synthetic intermediate.
In recent years, there has been a growing interest in the development of novel compounds with potential therapeutic applications. The structural motif of cyclopentane is particularly noteworthy, as it is commonly found in many biologically active natural products and synthetic drugs. Compounds featuring a cyclopentane ring often exhibit favorable pharmacokinetic properties, including improved solubility and metabolic stability, which are crucial factors in drug design.
The bromo substituent on the cyclopentane ring of ethyl 3-bromo-4-(2-methylpropoxy)cyclopentane-1-carboxylate serves as a versatile handle for further functionalization. Bromine atoms are well-known for their reactivity in various chemical transformations, such as cross-coupling reactions, which are widely employed in the synthesis of complex organic molecules. This reactivity makes the compound an attractive building block for constructing more intricate structures, including those with potential pharmaceutical relevance.
The isobutoxy group at the 4-position of the cyclopentane ring introduces a hydrophobic moiety, which can influence the overall solubility and bioavailability of derivatives synthesized from this compound. Hydrophobicity is often a critical factor in drug design, as it can affect how a drug interacts with biological targets and how it is processed by the body.
Recent studies have highlighted the importance of structural diversity in drug discovery efforts. The unique combination of substituents in ethyl 3-bromo-4-(2-methylpropoxy)cyclopentane-1-carboxylate positions it as a promising candidate for generating novel bioactive compounds. Researchers have been exploring its potential use in synthesizing inhibitors targeting various biological pathways, including those involved in cancer, inflammation, and neurodegenerative diseases.
In particular, derivatives of this compound have shown promise in preclinical studies as modulators of enzyme activity. The cyclopentane scaffold is known to interact favorably with enzymes due to its rigid three-dimensional structure, which can mimic natural substrates or bind to specific pockets within enzymes. By modifying the substituents on this scaffold, researchers can fine-tune the binding properties of their compounds, leading to improved efficacy and selectivity.
The ester group at the 1-position of ethyl 3-bromo-4-(2-methylpropoxy)cyclopentane-1-carboxylate also offers opportunities for further chemical manipulation. Ester functionalities can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols, respectively. This transformation allows for the introduction of additional polar or hydrophilic groups, which can be tailored to optimize pharmacokinetic profiles.
The synthesis of ethyl 3-bromo-4-(2-methylpropoxy)cyclopentane-1-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Common synthetic routes include halogenation reactions to introduce the bromo substituent and nucleophilic substitution reactions to install the isobutoxy group. The esterification step typically employs carboxylic acid derivatives or acyl chlorides under mild conditions to avoid unwanted side reactions.
The growing body of research on this compound underscores its significance as a synthetic intermediate in pharmaceutical chemistry. As new methodologies and technologies emerge, scientists are finding increasingly innovative ways to utilize such intermediates for drug development. The structural features of cyclopentane, combined with functional groups like bromo and isobutoxy, provide a rich foundation for designing molecules with tailored biological activities.
In conclusion, ethyl 3-bromo-4-(2-methylpropoxy)cyclopentane-1-carboxylate (CAS No. 1595978-03-2) represents a valuable asset in modern drug discovery efforts. Its unique structural characteristics and reactivity make it an excellent candidate for generating novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, its importance in pharmaceutical chemistry is likely to grow even further.
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